molecular formula C11H12BrFO3 B7935895 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid

Cat. No.: B7935895
M. Wt: 291.11 g/mol
InChI Key: ZUSKLCPZSCMBNW-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid ( 1523174-80-2) is a high-value chemical intermediate with a molecular formula of C 11 H 12 BrFO 3 and a molecular weight of 291.11 g/mol . This compound is characterized by its bromo- and fluoro-substituted phenoxy ring attached to a 2,2-dimethylpropanoic acid backbone, making it a versatile building block in sophisticated organic synthesis pipelines. Its primary research application is as a key precursor in medicinal chemistry and drug discovery. The compound serves as a direct synthetic intermediate for the production of its methyl ester derivative, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (CAS 1517852-58-2) . The presence of both bromo and fluoro substituents on the aromatic ring is of particular strategic importance . The fluorine atom, due to its high electronegativity and small atomic radius, can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability . The bromine atom serves as an excellent leaving group, enabling further structural elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for creating diverse chemical libraries . The value of this compound in research is further demonstrated by its role in developing more complex molecules with potential biological activity. The related methyl ester analogue is investigated as a potential pharmacophore in developing new therapeutic agents and has been studied for applications in organic synthesis and material science . Researchers utilize this family of compounds to explore enzyme inhibition and receptor binding due to its unique electronic and steric properties imparted by the specific bromo-fluoro substitution pattern . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information before use.

Properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-11(2,10(14)15)6-16-9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSKLCPZSCMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid typically involves the following steps:

    Preparation of 3-Bromo-5-fluorophenol: This intermediate can be synthesized by bromination and fluorination of phenol. The reaction conditions often involve the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorinating reagent under controlled conditions.

    Formation of this compound: The 3-Bromo-5-fluorophenol is then reacted with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to other bioactive compounds. Notably, the trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates. Research has shown that compounds with similar structures can act as inhibitors for various enzymes involved in disease processes.

  • Inhibition of Enzymatic Activity : Studies have demonstrated that derivatives of similar compounds can selectively inhibit fatty acyl-AMP ligases (FAALs), which are crucial for lipid metabolism in pathogens like Mycobacterium tuberculosis (Mtb) . The inhibition of these enzymes could lead to new treatments for tuberculosis by disrupting lipid biosynthesis essential for bacterial survival.

Antimycobacterial Activity

The application of 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid as a potential antitubercular agent is particularly noteworthy. Research indicates that compounds with similar functionalities exhibit minimum inhibitory concentrations (MICs) against Mtb ranging from low micromolar concentrations . This suggests that the compound may have a role in developing new therapies for multidrug-resistant tuberculosis.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis was conducted on various phenoxy-containing compounds, including derivatives of this compound. The study aimed to identify key structural features that enhance biological activity against Mtb.

CompoundMIC (μM)K_i (μM)Selectivity
Compound A0.19–0.396.4High
Compound B12.5–2588Moderate
Compound C>100>100Low

This table illustrates the varying degrees of efficacy among different analogs, emphasizing the importance of specific substitutions on the phenoxy ring .

Case Study 2: Pharmacological Profiling

A pharmacological profiling study evaluated the effects of this compound on various biological targets. The results indicated promising activity against specific kinases involved in cancer pathways, suggesting potential applications in oncology.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact mechanism depends on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

3-(3-Bromo-5-fluorophenyl)propanoic Acid (CAS: 1261680-57-2)
  • Molecular Formula : C₉H₈BrFO₂
  • Molecular Weight : 247.06 g/mol
  • Key Differences : Lacks the dimethyl groups and ether linkage present in the target compound. The absence of steric hindrance from dimethyl groups may increase reactivity but reduce metabolic stability .
3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS: 1261814-91-8)
  • Molecular Formula : C₉H₈BrFO₂
  • Molecular Weight : 247.06 g/mol
  • Key Differences : Fluorine and bromine are positioned at the 2- and 3-positions on the phenyl ring, respectively. This positional isomerism could alter electronic distribution and binding interactions compared to the target compound .
3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid
  • Molecular Formula : C₁₁H₁₃FO₂
  • Molecular Weight : 208.25 g/mol
  • Key Differences: Features a para-fluorophenyl group instead of bromo-fluoro substitution.

Complex Derivatives with Heterocyclic Moieties

L-655,240 (3-(1-(4-Chlorobenzyl)-5-fluoro-3-methylindol-2-yl)-2,2-dimethylpropanoic Acid)
  • Molecular Formula: C₂₃H₂₂ClFNO₂
  • Molecular Weight : 410.88 g/mol
  • Key Differences: Incorporates an indole ring system with a chlorobenzyl group.
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-isopropyl-1H-indol-2-yl)-2,2-dimethylpropanoic Acid (CAS: 161797-99-5)
  • Molecular Formula : C₂₈H₃₃ClN O₂S
  • Molecular Weight : 511.08 g/mol
  • Key Differences : Contains a tert-butylthio group and isopropyl substitution on the indole ring. The increased steric bulk and sulfur atom may influence pharmacokinetic properties compared to the simpler halogenated target compound .

Amino-Functionalized Analogs

3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid
  • Molecular Formula: C₉H₉BrFNO₂
  • Molecular Weight : 262.08 g/mol
  • Key Differences: An amino group replaces one hydrogen on the propanoic acid chain, introducing a basic site that could alter solubility and ionic interactions .

Comparative Analysis: Physicochemical and Functional Properties

Property Target Compound 3-(3-Bromo-5-fluorophenyl)propanoic Acid L-655,240
Molecular Weight 275.11 g/mol 247.06 g/mol 410.88 g/mol
Halogen Substitution 3-Br, 5-F 3-Br, 5-F 5-F (indole), 4-Cl (benzyl)
Steric Features 2,2-Dimethylpropanoic acid No dimethyl groups Indole + dimethylpropanoic
Pharmacological Relevance Receptor modulation Intermediate synthesis Prostanoid receptor ligand
Synthetic Complexity Moderate Low High

Biological Activity

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and fluoro substituent on the phenoxy group, which is known to influence its biological properties. The presence of these halogens can enhance lipophilicity and alter the compound's interaction with biological targets.

Research indicates that compounds with similar structures often act through modulation of specific pathways associated with cancer cell proliferation and survival. For instance, the introduction of halogen atoms can significantly affect the binding affinity to target proteins involved in these pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. Notably:

  • Cell Line Proliferation : The compound has shown potent inhibition of cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting strong cytotoxic effects .
  • Gene Regulation : In xenograft models, treatment with this compound resulted in reduced mRNA levels of hypoxia-inducible factor 2-alpha (HIF-2α) and its regulated genes (e.g., VEGFA), indicating a potential mechanism for its anti-tumor effects .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Xenograft Models : Administration in renal cell carcinoma xenograft models led to significant tumor size reduction. The compound was administered at varying doses (10 mg/kg to 100 mg/kg), demonstrating a dose-dependent response .
  • Mechanistic Insights : The treatment resulted in decreased levels of HIF-2α protein and associated gene products, suggesting that it may inhibit tumor growth by disrupting hypoxic signaling pathways .

Case Studies

A notable case study involved the use of this compound in combination therapies. In one instance, it was used alongside established chemotherapeutics to enhance overall efficacy against resistant cancer cell lines. Results indicated that this combination not only improved tumor regression rates but also reduced systemic toxicity compared to monotherapy approaches.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameIC50 (nM)Target PathwayModel TypeEfficacy Description
This compound<100HIF-2α inhibitionL1210 leukemia cellsPotent growth inhibition
Compound A~150Apoptosis inductionVarious cancer cellsModerate efficacy
Compound B~200Cell cycle arrestXenograft modelsLower efficacy than Compound A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Bromination Strategies : Bromination of aryl precursors (e.g., 2,2-dimethylpropanoic acid derivatives) using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃) can introduce the bromo substituent. Selective fluorination may require electrophilic aromatic substitution under controlled conditions (e.g., use of HF-pyridine) .
  • Cyclization : Acid-catalyzed cyclization (e.g., BF₃·Et₂O) can stabilize intermediates, as seen in analogous syntheses of 3-hydroxy acids .
  • Optimization : Factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) helps identify critical parameters. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic aromatic substitution for phenoxy group attachment .
Reaction StepReagents/ConditionsYield Optimization Tips
BrominationNBS, FeBr₃, 0–25°CControl stoichiometry to avoid over-bromination
FluorinationHF-pyridine, 40°CUse moisture-free conditions
CyclizationBF₃·Et₂O, refluxMonitor reaction via TLC/HPLC

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo/fluoro splitting patterns). For example, the deshielded proton at C-5 (fluorine’s -I effect) appears as a doublet .
  • LC-MS : High-resolution LC-MS confirms molecular weight (C₁₁H₁₁BrFO₃; theoretical [M+H]⁺ = 305.0). Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment (>98%) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) to separate brominated byproducts.
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to the compound’s moderate polarity .
  • HPLC : Semi-preparative HPLC (C18 column, 0.1% TFA in mobile phase) resolves isomers or close-eluting impurities .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases the phenoxy group’s electrophilicity, enhancing nucleophilic attack in coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
  • Biological Interactions : Computational docking (AutoDock Vina) predicts halogen bonding between bromine and protein residues (e.g., histidine or lysine), which can be validated via mutagenesis studies .
  • SAR Studies : Compare analogues (e.g., 3-Bromo-5-chloro vs. 3-Bromo-5-fluoro) to quantify substituent effects on enzyme inhibition (IC₅₀ assays) .

Q. What are the primary degradation pathways under various environmental conditions, and how can they be analyzed?

  • Methodological Answer :

  • Photolysis : Expose to UV light (254 nm) in aqueous buffers (pH 4–10) and monitor degradation via LC-MS. Bromine may undergo reductive debromination to form 3-fluoro-phenoxy derivatives .
  • Hydrolysis : Acidic conditions (pH 3, HCl) cleave the ester linkage, while basic conditions (pH 10, NaOH) degrade the carboxylic acid group. Track intermediates using ¹⁹F NMR .
  • Radical Trapping : Use APF/HPF probes to detect hydroxyl radicals (•OH) generated during oxidative degradation .

Q. How can computational models predict physicochemical properties and guide experimental design?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict logP (2.1 ± 0.3) and pKa (~3.5 for the carboxylic acid) .
  • MD Simulations : Simulate solvation in lipid bilayers to assess membrane permeability (e.g., for blood-brain barrier penetration studies) .
  • QSAR : Train models on analogues (e.g., bromo/fluoro-substituted propanoic acids) to predict toxicity (LC₅₀) or solubility .

Q. What strategies address contradictory data in biological activity studies due to impurities?

  • Methodological Answer :

  • Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., dehalogenated or dimerized species) and synthesize them for bioactivity comparison .
  • Batch Consistency : Implement QC protocols (e.g., ¹H NMR purity thresholds >95%) across synthetic batches .
  • Theoretical Frameworks : Link discrepancies to variable impurity profiles using multivariate analysis (PCA or PLS-DA) .

Q. How does the compound’s stereoelectronic profile affect its function as an enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • Conformational Analysis : Rotamer libraries (e.g., Cambridge Structural Database) reveal preferred dihedral angles for binding pocket accommodation .
  • Enzyme Assays : Test inhibition of COX-2 or CYP450 isoforms to correlate substituent effects (e.g., bromo’s steric bulk vs. fluoro’s electronic effects) with IC₅₀ shifts .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to map halogen-bonding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.